molecular formula C23H24N2O6S2 B3002891 Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 397278-93-2

Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B3002891
CAS No.: 397278-93-2
M. Wt: 488.57
InChI Key: UIMJNURYWOOMQK-UHFFFAOYSA-N
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Description

Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H24N2O6S2 and its molecular weight is 488.57. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S2/c1-14-12-25(13-15(2)31-14)33(28,29)17-10-8-16(9-11-17)22(26)24-20-18-6-4-5-7-19(18)32-21(20)23(27)30-3/h4-11,14-15H,12-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMJNURYWOOMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C25_{25}H31_{31}N3_{3}O6_{6}S2_{2}
  • Molecular Weight : 533.7 g/mol
  • CAS Number : 1321729-10-5

This structure features a benzothiophene core, which is known for its diverse biological activities, along with a sulfonamide and a morpholine moiety that contribute to its pharmacological profile.

The biological activity of this compound can be primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to enhance binding affinity to specific enzymes, potentially inhibiting their activity. Studies have shown that compounds with similar structures exhibit inhibitory effects on cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's .
  • Cell Signaling Modulation : The compound may modulate receptor signaling pathways, affecting cellular responses and potentially leading to therapeutic effects against various diseases.

In Vitro Studies

Recent studies have highlighted the compound's potential as a cholinesterase inhibitor:

  • Cholinesterase Inhibition : In vitro assays demonstrated that related benzothiophene derivatives showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, compounds from similar classes exhibited IC50_{50} values in the micromolar range, suggesting that this compound may also possess comparable inhibitory effects .

Cytotoxicity and Cell Viability

The impact on cell viability has been assessed using neuroblastoma cell lines (SH-SY5Y):

  • MTT Assays : Compounds were tested at various concentrations (0, 30, 50, 100, and 200 μM). Results indicated no significant cytotoxic effects at their respective IC50_{50} concentrations, suggesting a favorable safety profile for further development .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the benzothiophene scaffold and the sulfonamide group significantly influence biological activity:

CompoundStructureAChE IC50_{50} (μM)BChE IC50_{50} (μM)
Compound AStructure A62.1024.35
Compound BStructure B--
Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)...TBDTBD

Note: Specific values for methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)... are currently under investigation.

Case Studies

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